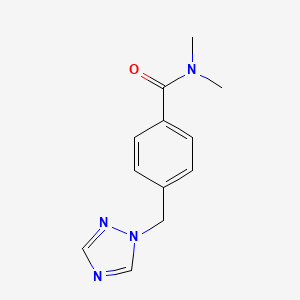![molecular formula C18H16N2O2 B7507973 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of acridine, a heterocyclic compound with a wide range of biological activities. The unique structural features of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one make it an attractive candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including DNA, RNA, and proteins. The compound has been shown to induce apoptosis in cancer cells by inhibiting DNA replication and promoting cell death.
Biochemical and Physiological Effects:
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one in lab experiments include its unique structural features, which make it an attractive candidate for various research applications. Additionally, the compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, the limitations of using the compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for research involving 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one. One direction is to further study the mechanism of action of the compound and its interactions with cellular targets. Another direction is to explore the potential applications of the compound in drug discovery and development. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo.
Métodos De Síntesis
The synthesis of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one involves several steps. The starting material is acridone, which undergoes a series of reactions to yield the final product. The synthesis involves the formation of an azetidine ring, which is then attached to the acridine moiety. The final product is obtained through purification and characterization techniques.
Aplicaciones Científicas De Investigación
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Propiedades
IUPAC Name |
10-[2-(azetidin-1-yl)-2-oxoethyl]acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(19-10-5-11-19)12-20-15-8-3-1-6-13(15)18(22)14-7-2-4-9-16(14)20/h1-4,6-9H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCECNSHAHQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)
![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)



![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)


